6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one 6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one
Brand Name: Vulcanchem
CAS No.: 1780774-37-9
VCID: VC7219677
InChI: InChI=1S/C11H12BrNO/c1-11(2)9-5-8(12)4-3-7(9)6-13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14)
SMILES: CC1(C2=C(CNC1=O)C=CC(=C2)Br)C
Molecular Formula: C11H12BrNO
Molecular Weight: 254.127

6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one

CAS No.: 1780774-37-9

Cat. No.: VC7219677

Molecular Formula: C11H12BrNO

Molecular Weight: 254.127

* For research use only. Not for human or veterinary use.

6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one - 1780774-37-9

Specification

CAS No. 1780774-37-9
Molecular Formula C11H12BrNO
Molecular Weight 254.127
IUPAC Name 6-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3-one
Standard InChI InChI=1S/C11H12BrNO/c1-11(2)9-5-8(12)4-3-7(9)6-13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14)
Standard InChI Key BWLVRXCQJZCBNM-UHFFFAOYSA-N
SMILES CC1(C2=C(CNC1=O)C=CC(=C2)Br)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one belongs to the dihydroisoquinolinone family, which features a partially reduced isoquinoline backbone. The core structure consists of a benzene ring fused to a six-membered ring containing one nitrogen atom and a ketone group. Key substituents include:

  • Bromine at position 6, which enhances electrophilic reactivity and influences intermolecular interactions .

  • Two methyl groups at position 4, contributing to steric effects and modulating solubility .

The IUPAC name for this compound is 6-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3-one, reflecting its substitution pattern and oxidation state.

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H12BrNO\text{C}_{11}\text{H}_{12}\text{BrNO}
Molecular Weight254.12 g/mol
Exact Mass253.008 Da
XLogP32.95
Topological Polar Surface Area29.1 Ų

Synthetic Methodologies

Conventional Routes

The synthesis of 6-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one typically involves multi-step protocols, including:

  • Friedel-Crafts Acylation: To construct the isoquinoline backbone .

  • Bromination: Electrophilic aromatic substitution using brominating agents like NBS\text{NBS} (N-bromosuccinimide) .

  • Reductive Amination: For introducing the dimethyl groups at position 4.

A silver-mediated radical phosphorylation/cyclization approach has also been reported for analogous dihydroisoquinolones, enabling the incorporation of phosphoryl groups while maintaining the bromo and methyl substituents .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationAgNO3\text{AgNO}_3, CH3_3CN, 80°C65–78
BrominationNBS\text{NBS}, AIBN\text{AIBN}, CCl4_482
MethylationMe2SO4\text{Me}_2\text{SO}_4, K2_2CO3_390

Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

The observed [M+H]+[\text{M}+\text{H}]^+ ion at m/z 254.1231 aligns with the theoretical exact mass of 254.008 Da, confirming molecular integrity .

Biological Activities and Applications

Kinase Inhibition

Structural analogs of dihydroisoquinolinones exhibit inhibitory activity against kinases such as CDK2 and EGFR, suggesting potential anticancer applications. The bromine atom may enhance target binding through halogen bonding .

Antibacterial Properties

Preliminary studies on related compounds show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), though specific data for this derivative remain unreported.

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor in synthesizing kinase inhibitors and antipsychotic agents, leveraging its rigid bicyclic framework .

Material Science

Brominated isoquinolinones are explored as ligands in luminescent metal-organic frameworks (MOFs), though applications remain experimental .

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